P-Hydroxyhippuryl-his-leu-OH
Overview
Description
P-Hydroxyhippuryl-his-leu-OH is a peptide compound with the molecular formula C21H27N5O6. It is known for its role as a substrate in the colorimetric determination of angiotensin I-converting enzyme (ACE) activity . This compound is composed of a sequence of amino acids, including histidine and leucine, and features a hydroxybenzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-Hydroxyhippuryl-his-leu-OH involves the stepwise assembly of its constituent amino acids. The process typically starts with the protection of functional groups to prevent unwanted reactions. The hydroxybenzoyl group is introduced through an amide bond formation with glycine, followed by the sequential addition of histidine and leucine residues. The final deprotection step yields the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
P-Hydroxyhippuryl-his-leu-OH undergoes various chemical reactions, including:
Oxidation: The hydroxybenzoyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the imidazole ring of histidine.
Substitution: The amide bonds in the peptide chain can be susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzoyl group can yield quinones, while reduction of the imidazole ring can produce reduced histidine derivatives .
Scientific Research Applications
P-Hydroxyhippuryl-his-leu-OH is widely used in scientific research due to its role as a substrate for ACE activity assays. This application is crucial in the study of cardiovascular diseases and hypertension. Additionally, it serves as a model compound in peptide synthesis research and enzymology studies .
Mechanism of Action
The mechanism of action of P-Hydroxyhippuryl-his-leu-OH involves its interaction with ACE. The enzyme cleaves the peptide bond between histidine and leucine, releasing the hydroxyhippuryl group. This reaction is monitored colorimetrically, providing a measure of ACE activity. The molecular targets include the active site of ACE, where the peptide binds and undergoes hydrolysis .
Comparison with Similar Compounds
Similar Compounds
Hippuryl-his-leu-OH: Lacks the hydroxy group on the benzoyl ring.
Benzoyl-his-leu-OH: Features a benzoyl group instead of a hydroxybenzoyl group.
Acetyl-his-leu-OH: Contains an acetyl group in place of the benzoyl group
Uniqueness
P-Hydroxyhippuryl-his-leu-OH is unique due to the presence of the hydroxy group on the benzoyl ring, which enhances its reactivity and specificity as a substrate for ACE. This modification allows for more accurate and sensitive detection of ACE activity compared to similar compounds .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O6/c1-12(2)7-17(21(31)32)26-20(30)16(8-14-9-22-11-24-14)25-18(28)10-23-19(29)13-3-5-15(27)6-4-13/h3-6,9,11-12,16-17,27H,7-8,10H2,1-2H3,(H,22,24)(H,23,29)(H,25,28)(H,26,30)(H,31,32)/t16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVRJTCVMKJNRP-IRXDYDNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20998910 | |
Record name | N-[1-Hydroxy-2-{[1-hydroxy-2-(4-hydroxybenzamido)ethylidene]amino}-3-(1H-imidazol-5-yl)propylidene]leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20998910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77697-23-5 | |
Record name | N-(4-Hydroxybenzoyl)glycyl-L-histidyl-L-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77697-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyhippuryl-histidyl-leucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077697235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[1-Hydroxy-2-{[1-hydroxy-2-(4-hydroxybenzamido)ethylidene]amino}-3-(1H-imidazol-5-yl)propylidene]leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20998910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Leucine, N-[N-[N-(4-hydroxybenzoyl)glycyl]-L-histidyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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